molecular formula C7H8N2O2 B131206 4,6-Dimethylpyrimidine-5-carboxylic acid CAS No. 157335-93-8

4,6-Dimethylpyrimidine-5-carboxylic acid

Cat. No.: B131206
CAS No.: 157335-93-8
M. Wt: 152.15 g/mol
InChI Key: SBJRXHBKPCHGQY-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethylpyrimidine-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with carbon dioxide under high pressure and temperature conditions. The reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4,6-dimethylpyrimidine-5-carboxaldehyde, while reduction can produce 4,6-dimethylpyrimidine-5-methanol .

Scientific Research Applications

4,6-Dimethylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethylpyrimidine-5-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Biological Activity

4,6-Dimethylpyrimidine-5-carboxylic acid (CAS: 157335-93-8) is a heterocyclic compound characterized by a pyrimidine ring with two methyl substitutions at the 4 and 6 positions and a carboxylic acid group at the 5 position. This unique structure positions it as a versatile building block in organic synthesis and potentially in various biological applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reaction : Involves reacting 4,6-dimethylpyrimidine-5-carbaldehyde with malonic acid.
  • Three-component Coupling Reaction : Utilizes trimethylsilyl cyanide, formamide, and dimethyl acetylenedicarboxylate.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties. Research suggests potential antimicrobial and antiviral activities, primarily due to their interactions with biological systems that influence enzyme activity and cellular processes .

Potential Biological Activities

  • Antimicrobial Properties : Similar pyrimidine derivatives have shown effectiveness against various pathogens, including multidrug-resistant strains.
  • Antiviral Properties : Investigations into the antiviral potential of related compounds indicate that they may inhibit viral replication mechanisms.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could act as an enzyme inhibitor or modulator, impacting various biochemical pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acidC₉H₁₁N₃O₃Contains an acetamido group; different biological activity potential.
2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acidC₈H₁₀N₂O₃Methoxy substitution alters solubility and reactivity.
2-Amino-4,6-dimethylpyrimidine-5-carboxylic acidC₇H₉N₃O₂Contains an amino group; may exhibit different pharmacological properties.

These comparisons highlight the uniqueness of this compound in terms of its structural features and potential applications .

The mechanism of action for this compound is likely related to its ability to interact with specific molecular targets within biological systems. This interaction may lead to inhibition of certain enzymes or modulation of receptor activity, thereby influencing physiological outcomes .

Case Studies and Research Findings

Recent studies have explored the biological activities of related pyrimidine derivatives:

  • A study on novel pyrrolidine derivatives demonstrated significant anticancer activity against A549 lung cancer cells, suggesting that structural modifications can enhance biological efficacy .
  • Another investigation focused on hydrazone derivatives showed promising antimicrobial effects against multidrug-resistant Staphylococcus aureus, indicating that similar structural frameworks could yield valuable therapeutic agents .

Properties

IUPAC Name

4,6-dimethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJRXHBKPCHGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565466
Record name 4,6-Dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157335-93-8
Record name 4,6-Dimethyl-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157335-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

The crude methyl 4,6-dimethylpyrimidine-5-carboxylate from the previous example to 20° C. was cooled and water (86 ml) was charged. 25% sodium hydroxide solution (75.5 ml) was charged and the batch was warmed to 50° C. for 90 minutes. The batch was cooled to between −5 and 0° C. and concentrated hydrochloric acid was charged slowly keeping the temperature within the range of −5 to +5° C. until a pH of 1.5 was reached. The batch was agitated for at least one hour at 0° C. The batch was filtered and the product washed with ice cold water (2×43 ml). The batch was dried under vacuum at 40–45° C. Yield of 4,6-dimethylpyrimidine-5-carboxylic acid was 59 g. m. p. 203–204° C., 1H NMR (D2O): δ2.57 (6H, s, CH3), δ9.00 (1H, s, ArH). 13H CMR (D2O): δ170.00, δ164.39, δ151.29, δ133.47, δ20.85. HR-MS; Calculated for C7H9N2O2, m/z=153.0664. Found 153.0667.
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75.5 mL
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86 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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